molecular formula C11H8ClNO2 B6239788 methyl 6-chloroquinoline-5-carboxylate CAS No. 2758002-45-6

methyl 6-chloroquinoline-5-carboxylate

Cat. No.: B6239788
CAS No.: 2758002-45-6
M. Wt: 221.6
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Description

Methyl 6-chloroquinoline-5-carboxylate (CAS 2758002-45-6) is an organic compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . This ester belongs to the quinoline family, a class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . It serves as a versatile chemical building block, particularly in the synthesis of more complex molecular architectures. Its structure, featuring both an ester moiety and a chloro substituent on the quinoline core, makes it a valuable intermediate for nucleophilic substitution and functional group transformation reactions. Researchers utilize this compound in the development of novel substances with potential biological activities. Quinoline derivatives are extensively investigated for their antibacterial , antimalarial , antiviral , and anticancer properties . Specifically, hybrid molecules incorporating quinoline motifs have shown promise as potent antimicrobial agents in scientific studies, with some demonstrating excellent activity against pathogens like E. coli and C. albicans . The mechanism of action for such bioactive quinoline compounds can vary, but often includes inhibition of critical enzymes like topoisomerase IV or CYP51 . Beyond pharmaceutical research, quinoline-based structures are also explored in materials science, such as in the development of novel dyestuffs . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

2758002-45-6

Molecular Formula

C11H8ClNO2

Molecular Weight

221.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Cyclization proceeds via acid-catalyzed condensation, forming the quinoline ring. In a representative procedure, 4-chloroaniline reacts with ethyl acetoacetate under reflux with phosphorus oxychloride (POCl₃), yielding the quinoline intermediate. Subsequent esterification with methanol in sulfuric acid affords the target compound. However, competing reactions often reduce yields. For example, a similar synthesis of methyl 2-chloroquinoline-8-carboxylate achieved only 40% yield due to byproducts like 2-chloroquinoline-8-carboxylic acid.

Table 1: Fischer Synthesis Conditions for Analogous Compounds

Starting MaterialReagentsTemperatureYieldSource
4-Chloroaniline + β-keto esterPOCl₃, PCl₅140°C40%
4-Bromoaniline + ethyl propiolatePCl₃, tolueneReflux92%

Challenges and Byproduct Formation

The low yield in Fischer syntheses stems from competing hydrolysis and decarboxylation. For instance, heating 8-methylquinoline derivatives with dimethyl sulfate and oxidizing with potassium hexacyanoferrate(III) yielded only 42% of the intermediate methyl ester. Optimizing stoichiometry and using inert atmospheres may mitigate these issues.

Oxidation-Esterification Route

This two-step approach involves synthesizing 6-chloro-5-methylquinoline, followed by oxidation to the carboxylic acid and subsequent esterification.

Oxidation of Methyl Group

6-Chloro-5-methylquinoline is oxidized to 6-chloroquinoline-5-carboxylic acid using potassium permanganate (KMnO₄) in sulfuric acid. A related procedure for 8-methylquinoline derivatives achieved 41% yield under similar conditions.

Esterification with Methanol

The carboxylic acid is treated with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester. While esterification typically proceeds in high yields (>80%), the overall efficiency depends on the oxidation step.

Table 2: Oxidation-Esterification Protocol

StepReagentsConditionsYieldSource
OxidationKMnO₄, H₂SO₄90°C, 8 h41%
EsterificationMeOH, H₂SO₄Reflux, 4 h85%

Direct Chlorination and Esterification

Chlorination of pre-formed quinoline esters provides a streamlined pathway.

Chlorination with POCl₃/PCl₅

Quinoline-5-carboxylates undergo electrophilic chlorination at position 6 using POCl₃ and PCl₅. For example, methyl quinoline-8-carboxylate treated with POCl₃/PCl₅ at 140°C yielded 40% methyl 2-chloroquinoline-8-carboxylate, alongside 21% of an oxo byproduct. Adjusting the electron-withdrawing effects of the ester group could enhance regioselectivity for position 6.

Halogen Exchange Strategies

Halogen exchange reactions replace bromine or iodine with chlorine, leveraging differences in bond strengths.

Bromine-to-Chlorine Exchange

6-Bromoquinoline-5-carboxylate undergoes nucleophilic aromatic substitution with CuCl or NaCl in polar aprotic solvents. A patent describing 6-bromo-4-chloroquinoline synthesis achieved 92% yield using PCl₃ in toluene, suggesting adaptability for position 6 substitution.

Table 3: Halogen Exchange Conditions

SubstrateReagentSolventYieldSource
6-Bromoquinoline-4(1H)-onePCl₃Toluene92%

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsYield Range
Fischer SynthesisDirect ring formationLow yields, byproducts40–50%
Oxidation-EsterificationHigh esterification efficiencyDependent on oxidation step30–45%
Direct ChlorinationSingle-stepRegioselectivity challenges40–60%
Halogen ExchangeHigh yields, scalabilityRequires brominated precursor70–92%

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the chloro position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-chloroquinoline-5-carboxylate serves as an intermediate in the development of pharmaceuticals targeting various diseases, especially cancer and infectious diseases. Its ability to intercalate with DNA positions it as a potential agent for disrupting cellular processes essential for cancer cell survival. Notably, quinoline derivatives are often investigated for their enzyme inhibition capabilities, which are critical in treating conditions such as:

  • Cancer : By inhibiting specific pathways involved in tumor growth.
  • Infectious Diseases : Targeting pathogens like Mycobacterium tuberculosis (Mtb), where structural modifications can enhance anti-TB activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, making it a candidate for developing new antibiotics. The effectiveness of this compound against Mtb has been particularly noted, with studies highlighting its ability to retain activity against both replicating and non-replicating forms of the bacterium. The following table summarizes key findings related to its antimicrobial efficacy:

CompoundActivityMechanism
This compoundInhibitory against MtbIntercalation with DNA
Related Quinoline DerivativesVarying degrees of inhibitionEnzyme inhibition (DNA gyrase)

These findings underscore the importance of structural modifications in enhancing the antimicrobial efficacy of quinoline derivatives .

Anticancer Properties

This compound shows promise in anticancer research. Its mechanism involves interfering with critical signaling pathways that cancer cells exploit for growth and survival. Studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation by disrupting cellular signaling or inducing apoptosis.

Case Studies

  • Inhibition of Cancer Cell Lines : Research has shown that this compound can significantly reduce the viability of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound has exhibited synergistic effects, enhancing overall therapeutic efficacy against resistant cancer types.

Mechanism of Action

The mechanism of action of methyl 6-chloroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 6-chloroquinoline-5-carboxylate belongs to a broader class of halogenated quinoline esters. Below is a detailed comparison with structurally related compounds, focusing on substitution patterns, functional groups, and reported similarities.

Structural Analogues in the Quinoline Family

  • Methyl Quinoline-5-Carboxylate (CAS 16675-62-0) Similarity: 0.92 Key Difference: Lacks the chlorine atom at position 4. Impact: The absence of chlorine reduces electronegativity and may lower bioactivity in medicinal applications.
  • Methyl Quinoline-6-Carboxylate (CAS 38896-30-9) Similarity: 0.92 Key Difference: The ester group is at position 6 instead of 5. Impact: Altered substitution pattern could affect binding affinity in receptor-ligand interactions.
  • Methyl 2-Chloroquinoline-6-Carboxylate (CAS 849807-09-6) Similarity: 0.71 Key Difference: Chlorine at position 2 instead of 6; ester at position 6. Impact: Steric hindrance near the ester group may reduce reactivity in nucleophilic substitution reactions.
  • 6-Chloroquinoline-4-Carboxylic Acid (CAS 62482-29-5) Similarity: 0.89 Key Difference: Carboxylic acid at position 4 instead of a methyl ester at position 5. Impact: Increased acidity and hydrogen-bonding capacity compared to the ester derivative.

Indole and Pyridine Derivatives

  • Methyl 6-Chloro-1H-Indole-5-Carboxylate (CAS 256935-86-1) Similarity: 0.93 Key Difference: Indole core (one nitrogen atom) instead of quinoline (two nitrogen atoms). Impact: Reduced aromaticity and altered electronic properties may influence photochemical stability.
  • Methyl 6-Chloro-5-Methylpicolinate (CAS 178421-22-2) Similarity: 0.94 Key Difference: Pyridine core (single six-membered ring) with a methyl group at position 5.

Halogen and Functional Group Variations

  • Methyl 6-Chloro-5-Iodonicotinate (CAS 365413-29-2) Similarity: Not explicitly scored but structurally analogous . Key Difference: Iodine replaces the quinoline ring system; nicotinic acid scaffold. Impact: Heavier halogen (iodine) increases molecular weight and may alter pharmacokinetics.

Research Implications

  • Medicinal Chemistry: The chlorine and ester groups in this compound make it a candidate for antiviral or anticancer agents, as seen in related compounds like chloroquine derivatives .
  • Material Science: Quinoline esters are used in organic electronics; halogenation may tune bandgap properties .
  • Synthetic Challenges : Steric effects from the C5 ester and C6 chlorine could complicate further derivatization compared to simpler pyridine analogues .

Q & A

Q. What advanced analytical techniques are critical for studying the compound’s interaction with biomacromolecules?

  • Methodological Answer : Surface Plasmon Resonance (SPR) measures real-time binding kinetics (ka/kd) with proteins. Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Cryo-EM or X-ray crystallography resolves binding conformations at atomic resolution. Synchrotron radiation enhances diffraction quality for low-abundance complexes .

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